molecular formula C17H15N3O3S B2844439 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-56-8

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2844439
CAS No.: 690645-56-8
M. Wt: 341.39
InChI Key: JGBHSLORZMKHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Biochemical Analysis

Biochemical Properties

It is known that it has some activity as a monoamine oxidase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of monoamine neurotransmitters.

Cellular Effects

It has been found to produce increased heart rate and blood pressure, increased pupil dilation, and increased body temperature. It also induces cell cycle progression through G1 into S phase in cells .

Molecular Mechanism

The molecular mechanism of action of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is not fully understood. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. It is believed to produce its psychedelic effects by activating these receptors and modulating the release of serotonin in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,2,4-thiadiazole-3-amine under basic conditions to yield the desired benzamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide
  • 3,4-dimethoxy-N-(5-ethyl-1,2,4-thiadiazol-3-yl)benzamide
  • 3,4-dimethoxy-N-(5-propyl-1,2,4-thiadiazol-3-yl)benzamide

Uniqueness

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to the presence of the phenyl group in the thiadiazole ring, which can enhance its binding affinity to certain molecular targets compared to its methyl, ethyl, or propyl analogs. This structural feature may contribute to its higher potency and selectivity in various applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBHSLORZMKHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.